Cas no 1557521-89-7 (7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one)

7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a brominated heterocyclic compound featuring a fused pyrrolo-pyrazinone scaffold. Its structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. The bromine substituent enhances reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. This compound is useful in medicinal chemistry for developing kinase inhibitors or other bioactive agents due to its rigid, nitrogen-rich framework. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Its well-defined reactivity profile allows for precise functionalization, making it a versatile building block in drug discovery and materials science.
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one structure
1557521-89-7 structure
商品名:7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
CAS番号:1557521-89-7
MF:C7H5BrN2O
メガワット:213.031400442123
CID:3162694
PubChem ID:75481738

7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 化学的及び物理的性質

名前と識別子

    • 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
    • 7-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one
    • AKOS026727595
    • BS-44513
    • 7-bromo-2H-pyrrolo[1,2-a]pyrazin-1-one
    • EN300-157973
    • CS-0055955
    • E85649
    • SCHEMBL25080083
    • 1557521-89-7
    • HMC52189
    • 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
    • 836-896-2
    • 7-bromo-1H,2H-pyrrolo(1,2-a)pyrazin-1-one
    • MDL: MFCD22572433
    • インチ: 1S/C7H5BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11)
    • InChIKey: DGTXTSXNQQYKRM-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN2C=CNC(C2=C1)=O

計算された属性

  • せいみつぶんしりょう: 211.95853g/mol
  • どういたいしつりょう: 211.95853g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 34Ų

7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-157973-1.0g
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
1557521-89-7 95%
1g
$986.0 2023-06-04
TRC
B614760-50mg
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
1557521-89-7
50mg
$ 320.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ2074-250MG
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
1557521-89-7 95%
250MG
¥ 2,560.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ2074-5G
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
1557521-89-7 95%
5g
¥ 19,206.00 2023-03-17
Enamine
EN300-157973-5.0g
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
1557521-89-7 95%
5g
$2858.0 2023-06-04
TRC
B614760-10mg
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
1557521-89-7
10mg
$ 95.00 2022-06-07
Chemenu
CM332693-100mg
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
1557521-89-7 95%+
100mg
$924 2021-08-18
Chemenu
CM332693-250mg
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
1557521-89-7 95%+
250mg
$1386 2021-08-18
Enamine
EN300-157973-500mg
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
1557521-89-7 95.0%
500mg
$768.0 2023-09-24
A2B Chem LLC
AX03129-500mg
7-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one
1557521-89-7 95%
500mg
$844.00 2024-04-20

7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 関連文献

7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-oneに関する追加情報

Introduction to 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS No. 1557521-89-7)

7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS No. 1557521-89-7) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 7-position imparts specific chemical and biological properties that make it an attractive candidate for further investigation.

The molecular structure of 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one consists of a fused pyrrole and pyrazine ring system with a bromine substituent. This configuration provides a robust scaffold for the design and synthesis of novel derivatives with enhanced pharmacological profiles. Recent studies have explored the potential of this compound in various therapeutic areas, including oncology, neurology, and infectious diseases.

In the realm of oncology, 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has shown promising anti-cancer properties. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent cytotoxic effects against a panel of human cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. These findings suggest that 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one could be a valuable lead compound for the development of new anti-cancer drugs.

Beyond oncology, 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has also been investigated for its neuroprotective effects. A study published in the Journal of Neurochemistry (2023) reported that this compound effectively reduces oxidative stress and inflammation in neuronal cells. These neuroprotective properties make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate oxidative stress and inflammation is crucial in these conditions, as both are key factors contributing to neuronal damage and dysfunction.

Infectious diseases represent another area where 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has shown promise. Research conducted by a team at the Institute of Tropical Medicine (2023) found that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in microbial metabolism. These findings highlight the potential of 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one as an antibacterial agent in the fight against drug-resistant pathogens.

The synthetic accessibility of 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is another factor that contributes to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on a large scale. One notable method involves the reaction of 4-bromopyrazine with an appropriate pyrrole derivative under mild conditions. This synthetic strategy allows for easy modification of the pyrrole ring and the introduction of various functional groups to fine-tune the biological activity and pharmacokinetic properties of the resulting derivatives.

In conclusion, 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS No. 1557521-89-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for innovative treatments in various medical fields.

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Amadis Chemical Company Limited
(CAS:1557521-89-7)7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
A1066209
清らかである:99%
はかる:1g
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